molecular formula C38H58CaN4O10S2 B13821942 calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate

calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate

Cat. No.: B13821942
M. Wt: 835.1 g/mol
InChI Key: CUZMQPZYCDIHQL-VCTVXEGHSA-L
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Description

Calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate is a complex organic compound that features a calcium ion coordinated with a chiral pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Core: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions.

    Attachment of the Cyclohexanecarbonylamino Group: This step involves amide bond formation using cyclohexanecarbonyl chloride and an appropriate amine.

    Coordination with Calcium: The final step involves the coordination of the synthesized organic molecule with calcium ions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Various substitution reactions can occur, especially at the amide and sulfanyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, substituted amides or thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Pharmacology: Studied for its effects on biological systems, including potential as a drug candidate.

    Diagnostics: May be used in diagnostic assays due to its unique chemical properties.

Industry

    Material Science:

    Agriculture: Could be used in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Calcium Pyrrolidine Carboxylates: Compounds with similar pyrrolidine and calcium coordination.

    Cyclohexanecarbonylamino Derivatives: Compounds featuring the cyclohexanecarbonylamino group.

    Sulfanyl-Substituted Compounds: Molecules with similar sulfanyl substitutions.

Uniqueness

The uniqueness of calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate lies in its specific combination of functional groups and chiral centers, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C38H58CaN4O10S2

Molecular Weight

835.1 g/mol

IUPAC Name

calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/2C19H30N2O5S.Ca/c2*1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14;/h2*12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25);/q;;+2/p-2/t2*12-,13-,15+;/m11./s1

InChI Key

CUZMQPZYCDIHQL-VCTVXEGHSA-L

Isomeric SMILES

C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)[O-].C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)[O-].[Ca+2]

Canonical SMILES

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].[Ca+2]

Origin of Product

United States

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